molecular formula C25H24ClN3O4S2 B12144827 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pen tahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pen tahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B12144827
M. Wt: 530.1 g/mol
InChI Key: XJMLWRHZBTUNCX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy group, and a furan ring, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the aromatic ring: This step may involve chlorination and methoxylation of the aromatic ring.

    Formation of the furan ring: This can be achieved through cyclization reactions.

    Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24ClN3O4S2

Molecular Weight

530.1 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24ClN3O4S2/c1-14-10-18(19(32-2)11-17(14)26)27-21(30)13-34-25-28-23-22(16-7-3-4-8-20(16)35-23)24(31)29(25)12-15-6-5-9-33-15/h5-6,9-11H,3-4,7-8,12-13H2,1-2H3,(H,27,30)

InChI Key

XJMLWRHZBTUNCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

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